N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
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Description
N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.62. The purity is usually 95%.
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Biological Activity
N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide (CAS Number: 689770-78-3) is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, including its anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is C28H28N4O4S with a molecular weight of 516.6 g/mol. The structure features a morpholine ring and a tetrahydroquinazoline moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₃₈H₂₈N₄O₄S |
Molecular Weight | 516.6 g/mol |
CAS Number | 689770-78-3 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives of quinazoline showed potent activity against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
- Mechanistic Insights : The compound's activity may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Inhibitors targeting these pathways have shown promise in preclinical models .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- In Vitro Studies : N-(5-Arylidene-4-Oxo-2-Thioxothiazolidin-3-Yl)-2-(Substituted Phenyl)thioacetamides demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Potential Mechanisms : The presence of the morpholine ring may enhance membrane permeability, allowing for better interaction with bacterial targets.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Some studies have indicated that related compounds can act as selective inhibitors of human carbonic anhydrases (CA IX and CA XII), which are implicated in tumorigenesis and metastasis .
- Other Enzyme Targets : The diverse functional groups within the molecule may allow it to interact with various enzymes involved in metabolic pathways, presenting opportunities for further investigation into its pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Synthesis and Activity Correlation : A study by Cong et al. (2019) focused on synthesizing thiazolidinone derivatives and evaluating their cytotoxic activities against cancer cell lines, highlighting structure–activity relationships that could be applicable to N-[...] .
- Antiviral Potential : Other research suggests that similar compounds exhibit antiviral properties against HIV and other viruses by inhibiting viral replication mechanisms .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4S/c1-35-23-4-2-3-20(15-23)17-29-26(33)21-7-5-19(6-8-21)18-32-27(34)24-16-22(31-11-13-36-14-12-31)9-10-25(24)30-28(32)37/h2-10,15-16,24H,11-14,17-18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDWRNRCVAUXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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